Product packaging for 5-Deoxykanamycin(Cat. No.:CAS No. 62819-32-3)

5-Deoxykanamycin

货号: B14161515
CAS 编号: 62819-32-3
分子量: 468.5 g/mol
InChI 键: UNUQXLJLWDXYIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-Deoxykanamycin is a semi-synthetic derivative of kanamycin A, a broad-spectrum aminoglycoside antibiotic isolated from Streptomyces kanamyceticus . This modified compound is designed for research applications, particularly in studying the structure-activity relationships and resistance mechanisms of aminoglycoside antibiotics . Like the parent compound, it is expected to exert its bactericidal effect by binding to the bacterial 30S ribosomal subunit . This binding interferes with the initiation of protein synthesis and causes misreading of messenger RNA, leading to the incorporation of incorrect amino acids and the production of non-functional or toxic peptides . The primary value of researching this compound lies in exploring how specific structural modifications, such as the removal of a hydroxyl group, can alter the antibiotic's potency, spectrum of activity, and ability to evade common bacterial resistance enzymes like aminoglycoside-modifying acetyltransferases and phosphotransferases . Such investigations are crucial in the ongoing development of novel antibacterial agents to combat multidrug-resistant bacteria . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36N4O10 B14161515 5-Deoxykanamycin CAS No. 62819-32-3

属性

CAS 编号

62819-32-3

分子式

C18H36N4O10

分子量

468.5 g/mol

IUPAC 名称

2-(aminomethyl)-6-[2,4-diamino-5-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C18H36N4O10/c19-3-9-13(25)15(27)16(28)18(31-9)30-8-2-7(5(20)1-6(8)21)29-17-14(26)11(22)12(24)10(4-23)32-17/h5-18,23-28H,1-4,19-22H2

InChI 键

UNUQXLJLWDXYIS-UHFFFAOYSA-N

规范 SMILES

C1C(C(CC(C1N)OC2C(C(C(C(O2)CN)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N

产品来源

United States

Synthetic Methodologies and Chemical Derivatization

Derivatization at the O-5 Position

The hydroxyl group at the 5-position of the 2-deoxystreptamine (B1221613) (2-DOS) ring of kanamycin (B1662678), while not as frequently modified as the amino and hydroxyl groups on the sugar rings, has been a target for derivatization to explore its influence on biological activity and to develop novel analogs with improved properties. Research in this area has primarily focused on glycosylation and enzymatic phosphorylation.

One significant modification at this position is the attachment of a sugar moiety, specifically a β-O-linked ribofuranose, to the 5-hydroxyl group of the deoxystreptamine ring. nih.gov This ribosylation has been studied in a series of aminoglycosides, including kanamycin B. nih.gov The synthesis of these 5-O-ribosylated derivatives involves the chemical coupling of a protected ribofuranose donor to a suitably protected kanamycin acceptor.

Studies on the resulting 5-O-ribosylated kanamycin B have shown that this modification can lead to improved selectivity for the inhibition of prokaryotic protein synthesis over eukaryotic translation. nih.gov This enhanced selectivity is a crucial aspect in the development of new antibiotics with potentially reduced host toxicity. For other aminoglycoside scaffolds like neamine (B104775) and nebramine, this ribosylation at the 5-OH position resulted in derivatives that were not only more selective but also more potent antibacterial agents. nih.gov These findings suggest that the introduction of a β-O-linked ribofuranose at the 5-position of the deoxystreptamine ring is a promising strategy for creating novel aminoglycoside antibiotics with better efficacy and a more favorable therapeutic index. nih.gov

Enzymatic modification at the 5-hydroxyl group has also been observed, although it is more prominent in other aminoglycosides. The enzyme aminoglycoside-3'-phosphotransferase (APH(3')), which is a primary mechanism of resistance in some bacteria, primarily phosphorylates the 3'-hydroxyl group of 4,6-disubstituted aminoglycosides like kanamycin. wikipedia.org However, this enzyme has also been shown to phosphorylate the 5''-hydroxyl group in 4,5-disubstituted aminoglycosides that lack a 3'-hydroxyl group. wikipedia.orgasm.org This enzymatic phosphorylation introduces a negatively charged phosphate (B84403) group, which leads to steric hindrance and electrostatic repulsion, thereby reducing the antibiotic's binding affinity to its ribosomal RNA target. wikipedia.org

While direct halogenation at the 5-position of kanamycin has not been extensively reported, the synthesis of 5-deoxy-5-halo derivatives of other nucleosides is a known chemical transformation, suggesting the potential for such modifications on the kanamycin scaffold. nih.govnih.gov

The epimerization of the hydroxyl group at C-5 of the 2-deoxystreptamine moiety in kanamycin B has also been accomplished, resulting in 5-epikanamycin B. oup.com This structural change, while not a derivatization of the hydroxyl group itself, alters its spatial orientation and has been studied to understand the stereochemical requirements for biological activity. oup.com Similarly, the complete removal of the 5-hydroxyl group to produce 5-deoxykanamycin B has been achieved and studied for its impact on antimicrobial properties. oup.com

Molecular Mechanisms of Antibacterial Action

Ribosomal Target Binding and Interaction Dynamics

The primary target of 5-Deoxykanamycin is the bacterial 70S ribosome, a complex structure composed of two subunits, the small 30S and the large 50S subunit. The compound's action is initiated by its high-affinity binding to specific sites on the ribosomal RNA (rRNA), which triggers a series of conformational and functional disturbances.

Binding to the 16S rRNA of the Bacterial Ribosome 30S-Subunit

The mechanism of action for aminoglycosides like this compound begins with their binding to the 16S rRNA of the 30S ribosomal subunit. nih.govsemanticscholar.org This interaction is highly specific, occurring at the decoding A-site within helix 44 (h44) of the 16S rRNA. researchgate.netresearchgate.netresearchgate.net The neamine (B104775) core, a common structural feature in many aminoglycosides including the kanamycin (B1662678) family, is crucial for this binding. researchgate.net Specifically, Ring I of the aminoglycoside inserts itself into the A-site helix, stacking against the G1491 nucleotide and forming a pseudo base pair with the universally conserved A1408 nucleotide. researchgate.netrcsb.org This initial binding is a critical anchoring event that sets the stage for the subsequent disruptive actions of the molecule.

Conformational Changes Induced in the Ribosomal A-site

Upon binding to the A-site, this compound induces a significant conformational change in the decoding center. semanticscholar.orgresearchgate.net This binding event forces a "flipping out" of two key adenine (B156593) residues, A1492 and A1493, from their normal stacked position within helix 44. researchgate.netresearchgate.net The resulting conformation mimics the "closed" or "on" state that the ribosome normally adopts only when a correct (cognate) codon-anticodon pairing has occurred. nih.govresearchgate.net By locking the A-site into this state, the antibiotic effectively lowers the energy barrier for this conformational switch, making the ribosome more prone to errors. researchgate.net This forced conformational change is central to the drug's ability to disrupt the accuracy of protein synthesis.

Secondary Interactions with 23S rRNA Helix 69

While the primary binding site is on the 30S subunit, some aminoglycosides have been shown to possess a secondary binding site on the large 50S subunit. researchgate.net Specifically, compounds like neomycin can interact with helix 69 (H69) of the 23S rRNA. researchgate.netnih.gov This helix is located at the interface between the two ribosomal subunits and plays a role in intersubunit bridges. researchgate.net Binding at this secondary site can further disrupt ribosome function, potentially affecting translocation and the recycling of ribosomal subunits. researchgate.netnih.gov While this interaction is well-documented for aminoglycosides like neomycin and tobramycin (B1681333), its specific role in the action of this compound requires further investigation. nih.gov

Disruption of Bacterial Protein Synthesis Fidelity

The structural changes induced by this compound binding directly compromise the ribosome's ability to ensure the accuracy of protein synthesis. This leads to a breakdown in translational fidelity, with two major consequences.

Induction of Translational Miscoding and Aberrant Protein Production

The stabilization of the error-prone conformation of the decoding center leads to significant misreading of the messenger RNA (mRNA) template. nih.govnih.gov The ribosome is tricked into accepting near-cognate aminoacyl-tRNAs (tRNAs carrying the wrong amino acid for a given mRNA codon) at the A-site. researchgate.net This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of aberrant or non-functional proteins. researchgate.netnih.gov Studies on kanamycin derivatives have demonstrated this miscoding effect; in reporter assays, the presence of the antibiotic causes translation errors that result in the synthesis of a functional enzyme that would otherwise not be produced. researchgate.net This continuous production of faulty proteins disrupts cellular processes and contributes to the bactericidal effect of the antibiotic. nih.gov

Inhibition of Ribosomal Proofreading Mechanisms

The bacterial ribosome has an intrinsic proofreading mechanism to ensure the correct tRNA is selected for each codon. This process relies on the conformational flexibility of the A-site to discriminate between correct and incorrect codon-anticodon pairings. researchgate.netnih.gov By locking the A-site into a conformation that resembles a successful match, this compound effectively bypasses this crucial quality control step. nih.govresearchgate.net The ribosome's ability to reject incorrect aminoacyl-tRNAs is severely impaired, leading to a dramatic increase in the rate of translation errors. semanticscholar.orgresearchgate.net This inhibition of proofreading is a direct consequence of the drug-induced conformational changes and is a key factor in the widespread protein mistranslation observed in treated bacteria. nih.govucl.ac.be

Interactive Data Tables

Table 1: Summary of this compound's Ribosomal Interactions

Target ComponentBinding Site/RegionMolecular Effect
30S Ribosomal Subunit16S rRNA (Helix 44, A-site)Primary binding site, anchors the drug. semanticscholar.orgresearchgate.net
16S rRNA NucleotidesA1408, G1491, A1492, A1493Induces flipping out of A1492/A1493, mimics cognate tRNA binding. researchgate.netrcsb.org
50S Ribosomal Subunit23S rRNA (Helix 69)Potential secondary binding site, may affect translocation. researchgate.netresearchgate.net

Dynamics of Intracellular Accumulation and Transport

The entry of aminoglycosides, including this compound, into bacterial cells is a complex, multi-step process that is crucial for their antibacterial activity. The journey from the extracellular environment to the intracellular target—the ribosome—involves passage across the bacterial cell envelope. In Gram-negative bacteria, this envelope consists of an outer membrane and an inner cytoplasmic membrane. The transport across the inner membrane is an active, energy-requiring process.

The transport of aminoglycosides across the bacterial cytoplasmic membrane is not a simple diffusion process but rather an active mechanism dependent on the cell's metabolic state. This transport is classically described in two distinct energy-dependent phases, with the initial phase being the crucial, rate-limiting step for drug accumulation and subsequent bactericidal action. nih.govnih.gov

The initial transport of aminoglycosides across the cytoplasmic membrane is known as Energy-Dependent Phase I (EDP-I). nih.gov This phase is characterized by a slow accumulation of the antibiotic inside the cell. The energy required for EDP-I is derived from the proton motive force, which is generated by the electron transport chain under aerobic conditions. biorxiv.orgbioline.org.br Consequently, this transport is intrinsically linked to membrane potential. biorxiv.org This dependency explains why aminoglycosides are significantly less effective against anaerobic bacteria, as these organisms lack the aerobic respiration necessary to generate a sufficient electrochemical gradient to drive drug uptake. nih.govfrontiersin.org

Several factors can inhibit EDP-I, thereby reducing aminoglycoside uptake and conferring a form of resistance:

Anaerobiosis: The absence of oxygen halts the electron transport chain, collapsing the membrane potential required for transport. nih.gov

Divalent Cations: Cations such as Mg²⁺ and Ca²⁺ can interfere with the initial electrostatic interaction of the polycationic aminoglycoside with the negatively charged bacterial membrane, inhibiting uptake. nih.govnih.gov

Low pH: An acidic environment can reduce the membrane potential, thus hindering the energy-dependent transport process. nih.gov

Mutations: Genetic mutations affecting components of the aerobic respiratory chain can also lead to decreased drug accumulation. nih.gov

This initial, slow uptake during EDP-I is broadly considered the rate-limiting step in the antibacterial action of aminoglycosides. nih.govnih.gov The cell's susceptibility to the antibiotic is critically dependent on the efficiency of this transport phase.

Following the initial binding of the aminoglycoside to its ribosomal target, the process transitions to Energy-Dependent Phase II (EDP-II). nih.gov This phase is characterized by an accelerated rate of drug accumulation. It is believed that the binding of the aminoglycoside to the 30S ribosomal subunit causes mistranslation and the synthesis of aberrant proteins. creative-diagnostics.com The insertion of these faulty proteins into the cytoplasmic membrane is thought to disrupt its integrity, leading to increased permeability and a further, more rapid influx of the antibiotic. nih.govcreative-diagnostics.com

Data Tables

Table 1: Phases of Aminoglycoside Transport Across the Cytoplasmic Membrane

PhaseLocationEnergy RequirementCharacteristicsRole in Accumulation
Energy-Dependent Phase I (EDP-I) Cytoplasmic MembraneYes (Proton Motive Force)Slow, initial uptake. Dependent on electron transport and membrane potential.Rate-limiting step for susceptibility. nih.govnih.gov
Energy-Dependent Phase II (EDP-II) Cytoplasmic MembraneYesAccelerated uptake following initial ribosome binding and synthesis of aberrant proteins.Rapid accumulation leading to cell death. nih.gov

Table 2: Factors Known to Inhibit Energy-Dependent Phase I (EDP-I) of Aminoglycoside Uptake

Inhibitory FactorMechanism of ActionReference
Anaerobiosis Prevents generation of the required membrane potential by halting the electron transport chain. nih.gov
Divalent Cations (e.g., Mg²⁺, Ca²⁺) Interfere with the electrostatic interaction between the antibiotic and the cell membrane. nih.govnih.gov
Low Extracellular pH Reduces the electrochemical gradient across the cytoplasmic membrane. nih.gov
Respiratory Chain Mutations Defects in energy-generating components impair the ability to drive active transport. nih.gov

Bacterial Resistance Mechanisms and Counter Strategies

Enzymatic Inactivation by Aminoglycoside-Modifying Enzymes (AMEs)

The principal mechanism of resistance to aminoglycosides is the enzymatic modification of the antibiotic molecule by a group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs). nih.govnih.gov These enzymes catalyze the covalent attachment of a chemical group to the aminoglycoside, which sterically hinders its binding to the 16S rRNA of the bacterial 30S ribosomal subunit, its primary target. nih.govresearchgate.net This inactivation renders the antibiotic ineffective. AMEs are typically categorized into three main families based on the type of chemical modification they perform. nih.govnih.gov

Table 1: Major Families of Aminoglycoside-Modifying Enzymes (AMEs)

Enzyme FamilyAbbreviationModification ReactionCo-substrate
Aminoglycoside N-AcetyltransferasesAACsAcetylation of an amino groupAcetyl-Coenzyme A
Aminoglycoside O-NucleotidyltransferasesANTsAdenylylation of a hydroxyl groupATP
Aminoglycoside O-PhosphotransferasesAPHsPhosphorylation of a hydroxyl groupATP

This table provides a general overview of the AME families that are primary mechanisms of resistance to aminoglycoside antibiotics.

Aminoglycoside N-Acetyltransferases (AACs) inactivate aminoglycosides by catalyzing the acetylation of one of their amino groups, using acetyl-coenzyme A as the acetyl donor. nih.gov The most clinically significant AACs include AAC(3) and AAC(6'). mdpi.commdpi.com The AAC(3) enzymes modify the 3-amino group of the 2-deoxystreptamine (B1221613) ring and can confer resistance to kanamycin (B1662678). mdpi.com AAC(6') enzymes, which are highly prevalent, acetylate the 6'-amino group and are a major cause of resistance to kanamycin. mdpi.commdpi.com The modification at these positions obstructs the proper binding of the antibiotic to its ribosomal target. researchgate.net

Aminoglycoside O-Nucleotidyltransferases (ANTs), also known as adenylyltransferases, inactivate aminoglycosides by transferring an adenylyl group from ATP to a hydroxyl group on the antibiotic. nih.gov Key enzymes in this family that affect kanamycin include ANT(4'), which modifies the 4'-hydroxyl group, and ANT(2''), which acts on the 2''-hydroxyl group. nih.govmdpi.com Research has indicated that for an aminoglycoside to be effectively bound by the ANT(2'') enzyme's active site, an equatorial 5-hydroxyl group on the 2-deoxystreptamine ring is necessary. igi-global.comscielo.br

Aminoglycoside O-Phosphotransferases (APHs) are a major family of AMEs that confer resistance by phosphorylating hydroxyl groups on the aminoglycoside molecule, with ATP serving as the phosphate (B84403) donor. mdpi.comigi-global.com The most widespread and clinically important of these is APH(3'), which phosphorylates the 3'-hydroxyl group of kanamycin. nih.govmdpi.com This modification is a primary mechanism of resistance to kanamycins. nih.gov Some APH enzymes have also been shown to phosphorylate the 5''-hydroxyl group. mdpi.com The introduction of a bulky, negatively charged phosphate group dramatically reduces the antibiotic's affinity for the negatively charged ribosomal RNA. core.ac.uk

A key strategy to combat AME-mediated resistance is the rational design of novel aminoglycoside derivatives that can evade or resist enzymatic modification while retaining their antibacterial activity. This often involves modifying the sites on the molecule that AMEs typically target.

Crystallographic studies have shown that the 5-hydroxyl group of the neamine (B104775) core (the 2-deoxystreptamine ring) is not essential for binding to the ribosomal RNA target. mdpi.com This makes the 5-position an attractive target for modification to create derivatives that can overcome resistance. The removal of the 5-hydroxyl group to create 5-Deoxykanamycin is one such strategy. While specific data on this compound's interaction with the full spectrum of AMEs is limited, studies on related compounds provide valuable insights.

For instance, the synthesis of kanamycins with fluorine atoms at the 5-position of the 2-deoxystreptamine ring resulted in compounds that were protected from inactivation by several AMEs, including ANT(2''), APH(3'), and AAC(3). nih.gov This suggests that modification at the 5-position can sterically hinder the approach and binding of these enzymes. Similarly, epimerization of the 5-hydroxyl group in other aminoglycosides, such as in 5-epi-sisomicin, led to a significant reduction in the rate of modification by ANT(2'') and APH(3') enzymes, thereby retaining activity against resistant bacterial strains. asm.org These findings support the rationale that removing the 5-hydroxyl group, as in this compound, could be a viable strategy to circumvent modification by certain AMEs.

Aminoglycoside O-Phosphotransferases (APHs)

Efflux Pump Systems in Bacterial Resistance Phenotypes

A secondary, yet significant, mechanism of bacterial resistance to aminoglycosides is the active efflux of the antibiotic out of the cell. nih.gov Efflux pumps are membrane-spanning protein complexes that recognize and expel a wide range of toxic compounds, including antibiotics, from the bacterial cytoplasm. nih.govlumenlearning.com This process prevents the intracellular accumulation of the antibiotic to concentrations required for inhibiting protein synthesis. researchgate.net These pumps are a major contributor to intrinsic and multi-drug resistance (MDR) phenotypes in bacteria. frontiersin.orgexplorationpub.com

Table 2: Major Superfamilies of Bacterial Efflux Pumps

SuperfamilyAbbreviationEnergy SourceRelevance to Aminoglycosides
Major Facilitator SuperfamilyMFSProton Motive ForceKnown to transport a wide variety of compounds; some members implicated in aminoglycoside efflux. explorationpub.commdpi.com
Resistance-Nodulation-DivisionRNDProton Motive ForceA major family of efflux pumps in Gram-negative bacteria, known to confer resistance to multiple drugs, including aminoglycosides. core.ac.ukfrontiersin.org
ATP-Binding CassetteABCATP HydrolysisA large and diverse superfamily; some members contribute to antibiotic resistance. frontiersin.orgmdpi.com
Small Multidrug ResistanceSMRProton Motive ForceTransport a range of small toxic compounds. frontiersin.orgmdpi.com
Multidrug and Toxic Compound ExtrusionMATESodium Ion Gradient or Proton Motive ForceAnother family of pumps contributing to multidrug resistance. frontiersin.orgmdpi.com

This table summarizes the main superfamilies of bacterial efflux pumps and their general role in antibiotic resistance.

Role of Resistance-Nodulation-Division (RND) Family Pumps

The Resistance-Nodulation-Division (RND) family of efflux pumps are tripartite protein complexes that span the inner and outer membranes of Gram-negative bacteria, actively extruding a wide range of substrates, including antibiotics, from the cell. redalyc.orgnih.gov This mechanism prevents the antibiotic from reaching its intracellular target, the ribosome, thereby conferring resistance.

In Gram-negative bacteria, RND pumps are a significant factor in intrinsic and acquired resistance to aminoglycosides. mdpi.combiorxiv.orgsemanticscholar.org The AcrAB-TolC efflux system in Escherichia coli and its homologs in other pathogens are among the most well-characterized RND pumps. redalyc.org These pumps are known to be involved in the efflux of various drugs, and their overexpression is a common mechanism of multidrug resistance. mdpi.comsemanticscholar.org For kanamycin, a close structural relative of this compound, efflux pumps of the RND family are a primary mechanism of resistance. creative-diagnostics.com Bacterial efflux pumps, including those from the RND family, actively transport kanamycin out of the cell, reducing its intracellular concentration and thus its effectiveness. creative-diagnostics.com While direct studies on this compound are limited, its structural similarity to kanamycin strongly suggests that it is also a substrate for these RND pumps.

The expression of RND pump genes can be induced by exposure to sub-inhibitory concentrations of antibiotics, leading to adaptive resistance. mdpi.com This induction is often controlled by complex regulatory networks that respond to environmental stressors, including the presence of antibiotics. mdpi.com

Efflux Pump FamilyRole in Resistance to Kanamycin (and likely this compound)Key Examples
Resistance-Nodulation-Division (RND) Actively transports the antibiotic out of the bacterial cell, preventing it from reaching the ribosome.AcrAB-TolC in E. coli redalyc.org
Major Facilitator Superfamily (MFS)Also contributes to the efflux of kanamycin.-
Small Multidrug Resistance (SMR)Involved in the extrusion of various toxic compounds.-
Multidrug and Toxic Compound Extrusion (MATE)Contributes to multidrug resistance by exporting toxins.-
ATP-Binding Cassette (ABC)Utilizes ATP hydrolysis to power the efflux of substrates.-

Alterations in Ribosomal Target Sites

The primary target of aminoglycoside antibiotics, including this compound, is the bacterial ribosome, specifically the 30S subunit. creative-diagnostics.com Alterations in the ribosomal target site can prevent the antibiotic from binding, rendering it ineffective. researchgate.net This can occur through two main mechanisms: enzymatic modification of the ribosomal RNA (rRNA) or mutations in ribosomal proteins. researchgate.net

Methylation of specific nucleotides in the 16S rRNA, a key component of the 30S ribosomal subunit, is a significant mechanism of high-level resistance to aminoglycosides. mednexus.orgmsu.ru This modification is carried out by 16S rRNA methyltransferases, enzymes that add a methyl group to the antibiotic's binding site on the ribosome. mdpi.comfrontiersin.org This steric hindrance prevents the aminoglycoside from binding to its target. frontiersin.org

For aminoglycosides like kanamycin, methylation at positions G1405 and A1408 in the 16S rRNA is a well-documented resistance mechanism. mednexus.orgmdpi.com The genes encoding these methyltransferases are often found on mobile genetic elements, facilitating their spread among bacterial populations. mednexus.org The presence of these enzymes can confer resistance to a broad range of aminoglycosides. nih.gov Given that this compound is a 4,5-disubstituted 2-deoxystreptamine aminoglycoside, it is highly probable that its activity is also compromised by methylation at these key ribosomal sites. mdpi.com

rRNA ModificationConferring Resistance ToMechanism
Methylation of G1405 in 16S rRNAKanamycin, Gentamicin (B1671437) biorxiv.orgPrevents antibiotic binding to the ribosomal A-site. frontiersin.org
Methylation of A1408 in 16S rRNAKanamycin, GentamicinBlocks antibiotic binding through steric hindrance.

Mutations in the genes encoding ribosomal proteins can also lead to antibiotic resistance by altering the structure of the antibiotic's binding site. researchgate.net For aminoglycosides, mutations in the rpsL gene, which encodes the ribosomal protein S12, are a known cause of resistance to streptomycin (B1217042), another aminoglycoside. peerj.comnih.govmcmaster.ca These mutations can affect the higher-order structure of the 16S rRNA, thereby disrupting the binding of the antibiotic. mcmaster.ca

While specific studies on this compound are not prevalent, research on kanamycin has shown that mutations in ribosomal binding sites contribute to resistance. creative-diagnostics.com Studies on other aminoglycosides have identified mutations in various ribosomal proteins, such as S5, that can confer resistance. researchgate.net It is plausible that similar mutations could reduce the susceptibility of bacteria to this compound.

GeneRibosomal ProteinEffect of Mutation
rpsLS12Confers resistance to streptomycin by altering the 16S rRNA structure. peerj.comnih.govmcmaster.ca
rpsES5Mutations can lead to spectinomycin (B156147) resistance. researchgate.net

Ribosomal RNA Methylation as a Resistance Mechanism

Reduced Outer Membrane Permeability in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many antibiotics. um.esnih.govgardp.org This membrane is an asymmetric bilayer composed of phospholipids (B1166683) in the inner leaflet and lipopolysaccharides (LPS) in the outer leaflet. nih.govmdpi.com For hydrophilic antibiotics like aminoglycosides to enter the cell, they must typically pass through porin channels. um.esnih.gov

A reduction in the permeability of the outer membrane is a common mechanism of resistance. mdpi.comscribd.com This can be achieved through mutations that alter the structure or reduce the number of porin channels, thereby restricting the influx of the antibiotic. creative-diagnostics.comscribd.com For kanamycin, mutations in membrane porins can create an entry barrier, leading to resistance. creative-diagnostics.com Given its hydrophilic nature, this compound likely relies on these same porin channels for entry into Gram-negative bacteria, and therefore, reduced outer membrane permeability would be an effective resistance strategy.

Furthermore, the outer membrane can act synergistically with efflux pumps; a less permeable outer membrane slows the influx of the antibiotic, allowing efflux pumps to more effectively remove any molecules that do enter the periplasm. gardp.org

Genetic Dissemination of Resistance Determinants

The rapid spread of antibiotic resistance is largely due to the ability of bacteria to share resistance genes through horizontal gene transfer (HGT). creative-diagnostics.comscielo.org.co This process allows for the transfer of genetic material between different bacteria, including different species.

The primary vehicles for the horizontal transfer of antibiotic resistance genes are mobile genetic elements such as plasmids, transposons, and integrons. creative-diagnostics.comscielo.org.co

Plasmids are small, circular DNA molecules that can replicate independently of the bacterial chromosome. creative-diagnostics.com They can carry multiple resistance genes and are readily transferred between bacteria through a process called conjugation. creative-diagnostics.comresearchgate.net Plasmids are a major contributor to the widespread resistance to kanamycin and other aminoglycosides. creative-diagnostics.commdpi.comsemanticscholar.org

Transposons , or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. creative-diagnostics.com They often carry antibiotic resistance genes and play a crucial role in their mobilization.

Integrons are genetic elements that can capture and express gene cassettes, which often contain antibiotic resistance genes. creative-diagnostics.com They are frequently found within transposons and plasmids, further contributing to the dissemination of multidrug resistance.

The genes encoding aminoglycoside-modifying enzymes, such as 16S rRNA methyltransferases, are commonly found on these mobile elements, facilitating their rapid spread through bacterial populations and across different environments. mednexus.org This horizontal dissemination is a key factor in the evolution of multidrug-resistant pathogens.

Structure Activity Relationship Sar Studies

Elucidation of Aminocyclitol Moiety Contributions to Activity

The aminocyclitol moiety, 2-deoxystreptamine (B1221613) (2-DOS), is the central scaffold of kanamycin (B1662678) and is fundamental to its antibacterial mechanism. nih.gov This ring is essential for the molecule's ability to bind with high affinity to the decoding A site of the bacterial 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. nih.govontosight.ai This binding event disrupts protein synthesis, leading to mistranslation of mRNA and ultimately, bacterial cell death. ontosight.ai

Influence of Chemical Substituents on Ribosomal Binding Affinity

The ultimate measure of an aminoglycoside's efficacy is its ability to bind tightly and specifically to the bacterial ribosome. Chemical modifications directly influence this binding affinity. For instance, enzymatic phosphorylation of the 3'-hydroxyl group introduces a bulky, negatively charged phosphate (B84403) group that completely abrogates ribosomal binding through steric and electrostatic repulsion. asm.org The success of 3'-deoxy derivatives like tobramycin (B1681333) lies in their inability to be phosphorylated, thus allowing them to maintain high-affinity ribosomal binding in the presence of APH(3') enzymes. frontiersin.org

SAR of Fluorinated Derivatives for Antimicrobial Enhancement

Introducing fluorine atoms into carbohydrate structures is a known strategy in medicinal chemistry to alter biological activity, often by modifying electronic properties, metabolic stability, or binding interactions. This approach has been applied to kanamycins and their derivatives. Syntheses of various fluorinated kanamycins have been reported, including 3'-deoxy-3'-fluorokanamycin A and 4'-deoxy-4'-fluorokanamycin A and B. asm.org

These fluorinated analogues were created to produce compounds active against resistant bacteria. asm.org Further research led to the synthesis of 5-deoxy-5-fluoro and 5-deoxy-5,5-difluoro derivatives of arbekacin (B1665167) (a derivative of dibekacin) in studies aimed at exploring structure-toxicity relationships. asm.org The strategic placement of fluorine can block enzymatic modification or alter the conformation of the antibiotic to enhance its binding to the ribosome or improve its resistance profile. jst.go.jprsc.org

Design Principles for Overcoming Specific Resistance Mechanisms

The clinical efficacy of aminoglycoside antibiotics, including kanamycin, is significantly challenged by the emergence of bacterial resistance. The most prevalent mechanism of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). semanticscholar.orgmdpi.comnih.gov These enzymes, often encoded on mobile genetic elements like plasmids, alter the structure of the aminoglycoside, which then binds poorly to its ribosomal target. semanticscholar.orgnih.gov AMEs are broadly classified into three main types: N-acetyltransferases (AAC), O-nucleotidyltransferases (ANT), and O-phosphotransferases (APH). nih.govasm.org

A primary strategy in medicinal chemistry to combat this resistance is the rational design of new aminoglycoside derivatives that are poor substrates for these enzymes while retaining their antibacterial activity. semanticscholar.orgnih.gov This involves modifying the specific functional groups on the antibiotic that are targeted by AMEs.

One of the most clinically significant AME families is the aminoglycoside phosphotransferases (APHs). The APH(3') enzymes, in particular, are responsible for inactivating kanamycin and related antibiotics by catalyzing the ATP-dependent phosphorylation of the 3'-hydroxyl group on ring I. nih.govasm.org This modification prevents the antibiotic from binding effectively to the bacterial ribosome. nih.gov Consequently, a key design principle for overcoming this resistance mechanism is the removal or modification of this 3'-hydroxyl group. This led to the development of important semisynthetic derivatives like 3'-deoxykanamycin A and 3',4'-dideoxykanamycin B (dibekacin), which are not substrates for APH(3') enzymes. semanticscholar.orgasm.org

While modifications at the 3' position are a direct approach to thwarting APH(3') enzymes, alterations at other positions can also confer resistance, albeit through more complex mechanisms. The synthesis of 5-deoxykanamycin A, which involves the removal of the hydroxyl group at the C-5 position of the central 2-deoxystreptamine ring (ring II), represents one such modification. cdnsciencepub.com Although this compound A was found to have approximately half the antibacterial potency of its parent compound, kanamycin A, this position has proven to be a valuable site for introducing other modifications. cdnsciencepub.com

Research has shown that introducing halogen atoms, specifically fluorine, at the 5-position of the 2-deoxystreptamine ring can effectively protect the resulting kanamycin analogue from inactivation by several AMEs. asm.org The synthesis of 5-deoxy-5-fluoro derivatives of kanamycin B has demonstrated that such modifications can provide protection against APH(3'), AAC(3), ANT(2"), and partially against AAC(2'). asm.orgasm.org This indicates that while the 5-hydroxyl group is not a direct target for APH(3'), its removal and replacement with a fluorine atom induces conformational changes or electronic effects that hinder the enzyme's ability to recognize and modify the antibiotic at the 3' position.

The data below illustrates the impact of these modifications on enzymatic resistance.

CompoundTarget ModificationEffect on APH(3') ActivityGeneral Antibacterial Potency
Kanamycin AParent CompoundSusceptible to inactivationBaseline
3'-Deoxykanamycin ARemoval of 3'-OH groupResistant to inactivation asm.orgMaintained/Similar to Tobramycin asm.org
Dibekacin (B1670413) (3',4'-dideoxykanamycin B)Removal of 3'-OH and 4'-OH groupsResistant to inactivation semanticscholar.orgasm.orgEffective against Pseudomonas semanticscholar.org
This compound ARemoval of 5-OH groupIndirectly affects susceptibility~50% of Kanamycin A cdnsciencepub.com
5-Deoxy-5-fluorokanamycin derivativesReplacement of 5-OH with FluorineProtected from inactivation asm.orgRetained activity asm.orgasm.org

Biosynthetic Pathways and Engineering Strategies

Elucidation of Kanamycin (B1662678) Biosynthesis Pathway in Streptomyces kanamyceticus

The groundwork for manipulating kanamycin production was laid by the identification and sequencing of its biosynthetic gene cluster. This genetic blueprint revealed the enzymes responsible for constructing the antibiotic and offered insights into its assembly.

The kanamycin (Km) biosynthetic gene cluster was isolated and sequenced from Streptomyces kanamyceticus ATCC12853. nih.govdevibasnet.com Sequencing of a 47-kb region revealed 40 putative open reading frames (ORFs) that encode the necessary proteins for kanamycin biosynthesis, regulation, resistance, and transport. devibasnet.com A separate analysis identified a 27.4-kb region containing genes for 2-deoxystreptamine (B1221613) (2-DOS) biosynthesis, sugar modification (such as aminotransferases, dehydrogenases, and glycosyltransferases), resistance, and regulation. koreascience.kr

Among the key genes identified, the kanA gene product was determined to be a 2-deoxy-scyllo-inosose (B3429959) synthase, a crucial enzyme that initiates the formation of the 2-DOS core. devibasnet.comresearchgate.net Other genes, such as kanB, kanC, and kanD, are also believed to participate in the biosynthesis of the 2-DOS moiety. koreascience.krresearchgate.net The gene cluster also contains unique enzymes like KanJ, an α-ketoglutarate-dependent non-heme iron dioxygenase, and KanK, an NADPH-dependent reductase, whose roles have been central to understanding the final steps of kanamycin A synthesis. nih.govsemanticscholar.org Genes encoding glycosyltransferases, such as kanE (also known as KanM2) and kanF (or KanM1), are responsible for attaching the sugar moieties to the 2-DOS core. f1000research.comf1000research.com The presence of resistance genes, like the kanamycin acetyltransferase gene (kac), is a common feature in antibiotic biosynthetic clusters. koreascience.kr

By expressing the entire pSKC2 cosmid, which contains 28 ORFs from the kanamycin gene cluster, in S. venezuelae YJ003, scientists successfully induced the production of kanamycin A. nih.gov This confirmed that the isolated gene cluster was indeed responsible for kanamycin biosynthesis. nih.gov More targeted experiments, where specific subsets of genes were expressed, allowed for the functional characterization of individual enzymes and the elucidation of intermediate steps. nih.govresearchgate.net For example, expressing kanN, kanS1, kanE, kanM1, and another kanN in S. lividans confirmed their involvement in producing the intermediate paromamine. semanticscholar.org This strategy of reconstructing the pathway in a different host has been instrumental in discovering the existence of parallel pathways in kanamycin biosynthesis. nih.govresearchgate.net

Identification of Key Biosynthetic Genes and Enzymes

Enzymatic Formation of the 2-Deoxystreptamine (2-DOS) Core

The biosynthesis of the 2-DOS core begins with a common precursor from primary metabolism: D-glucose-6-phosphate. f1000research.comresearchgate.netontosight.ai This starting material is converted into the key intermediate 2-deoxy-scyllo-inosose (DOI) through a cyclization reaction. researchgate.netfrontiersin.org This initial step is catalyzed by a specific synthase, marking the commitment of the glucose-derived molecule to the aminoglycoside pathway. researchgate.netfrontiersin.org

The formation of the 2-DOS core from D-glucose-6-phosphate is accomplished through a series of enzymatic steps:

2-Deoxy-scyllo-inosose Synthase (DOIS): This enzyme, encoded by genes like kanA in the kanamycin cluster and btrC in the butirosin (B1197908) cluster, catalyzes the conversion of D-glucose-6-phosphate into 2-deoxy-scyllo-inosose (DOI). devibasnet.comresearchgate.netfrontiersin.orgexpasy.orgnih.gov This key reaction forms the carbocyclic ring of the 2-DOS scaffold and requires NAD+ as a cofactor. expasy.orgnih.govacs.org

Aminotransferases: Following the creation of DOI, two successive transamination reactions are required to add the amino groups that characterize 2-DOS. These reactions are catalyzed by pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferases. nih.govnih.gov In Streptomyces ribosidificus, the enzyme RbmB catalyzes two distinct amination steps. nih.govnih.gov First, it converts DOI to 2-deoxy-scyllo-inosamine (B1216308) (2-DOIA). nih.gov After a dehydrogenation step, the same aminotransferase acts on the resulting intermediate (amino-DOI) to produce the final 2-DOS core. nih.govnih.gov The genes encoding these dual-functional aminotransferases are highly conserved across different aminoglycoside biosynthetic pathways. f1000research.com

Precursor Utilization from D-Glucose-6-Phosphate

Glycosyltransferase Promiscuity and Parallel Biosynthetic Pathways

A key feature of kanamycin biosynthesis is the existence of parallel pathways, which arise from the relaxed substrate specificity, or promiscuity, of the glycosyltransferase enzymes. nih.govresearchgate.net This enzymatic flexibility leads to the simultaneous production of different kanamycin congeners.

Initially, it was thought that kanamycin A was formed via a linear conversion from kanamycin B. nih.gov However, research involving the heterologous expression of biosynthetic genes revealed a more complex network. nih.govresearchgate.net It was discovered that the pathway has an early branch point governed by the first glycosyltransferase, KanF (also known as KanM1). f1000research.com This enzyme can utilize both UDP-glucose and UDP-N-acetylglucosamine as sugar donors, attaching them to the 2-DOS core to form 2'-hydroxyparomamine and paromamine, respectively. f1000research.com

This branching creates two parallel streams. f1000research.com These intermediates are then acted upon by a second, also promiscuous, glycosyltransferase, KanE (KanM2), which attaches a kanosamine sugar to produce different pseudotrisaccharides. f1000research.comresearchgate.net This leads directly to the formation of multiple kanamycin variants. nih.govresearchgate.net

Further research has added another layer of complexity to this model. While the parallel pathway governed by glycosyltransferase promiscuity is a key factor, in vivo studies in S. kanamyceticus have demonstrated that kanamycin A is also derived from the conversion of kanamycin B. nih.govsemanticscholar.org This conversion is catalyzed by the sequential action of two enzymes: KanJ, which oxidizes kanamycin B, and KanK, which subsequently reduces the intermediate to yield kanamycin A. nih.govsemanticscholar.org Disrupting the kanJ gene in S. kanamyceticus was shown to abolish kanamycin A production and lead to a significant accumulation of kanamycin B, supporting the existence of this linear conversion step in the native producer. nih.govsemanticscholar.org

Therefore, the biosynthesis of kanamycins is best described as a complex network that incorporates both parallel pathways, driven by the promiscuity of glycosyltransferases, and a terminal linear conversion step. nih.govf1000research.com

Mentioned Compounds and Enzymes

Compound Name Abbreviation / Other Name
5-Deoxykanamycin
Kanamycin A
Kanamycin B
Kanamycin C
2-Deoxystreptamine2-DOS
D-Glucose-6-Phosphate
2-deoxy-scyllo-inososeDOI
2-deoxy-scyllo-inosamine2-DOIA
Paromamine
Neamine (B104775)
2'-hydroxyneamine
2'-hydroxyparomamine
2'-N-acetylparomamine
Amikacin (B45834)
Arbekacin (B1665167)
Dibekacin (B1670413)
Butirosin
Gentamicin (B1671437)
Neomycin
Ribostamycin
Tobramycin (B1681333)
UDP-D-glucoseUDP-Glc
UDP-N-acetylglucosamineUDP-GlcNAc
Kanosamine
Enzyme / Gene Function
KanA2-deoxy-scyllo-inosose synthase
KanBPutative 2-DOS biosynthesis enzyme
KanCPutative 2-DOS biosynthesis enzyme
KanDPutative 2-DOS biosynthesis enzyme
KanE (KanM2)Glycosyltransferase
KanF (KanM1)Glycosyltransferase
KanJα-ketoglutarate-dependent dioxygenase
KanKNADPH-dependent reductase
KanN2'-N-acetylparomamine deacetylase
KacKanamycin acetyltransferase
BtrC2-deoxy-scyllo-inosose synthase (in Bacillus circulans)
RbmBAminotransferase (in Streptomyces ribosidificus)
2-Deoxy-scyllo-inosose SynthaseDOIS
Aminotransferase

Diversification of Aminosugar Moieties in Kanamycin Congeners

The structural diversity of kanamycin congeners primarily arises from the different aminosugar units attached to the central 2-deoxystreptamine (2-DOS) core. f1000research.com Kanamycin A, B, and C, for instance, all share the same kanosamine (3-amino-3-deoxy-D-glucose) at the C6 position of 2-DOS but differ in the aminosugar at the C4 position. f1000research.com This diversification is not a result of inefficient downstream modifications but rather stems from the existence of parallel biosynthetic pathways. f1000research.comcreative-enzymes.com

A pivotal discovery in understanding this diversification was the elucidation of a branched biosynthetic pathway in Streptomyces kanamyceticus, the producer of kanamycins. h1.coresearchgate.net This branching is governed by the substrate promiscuity of a key glycosyltransferase, KanF. h1.co This enzyme can act on different pseudodisaccharide intermediates, leading to two independent parallel pathways for the synthesis of kanamycin A and B. h1.coresearchgate.net This finding was a significant shift from the previously held belief in a linear biosynthetic route. f1000research.comh1.co

The metabolic flux through these parallel pathways can be intentionally altered. For example, by exchanging the native glycosyltransferase KanF with other homologous enzymes, the production ratio of kanamycin B to kanamycin A can be increased. h1.co This demonstrates that the diversification of the aminosugar moiety is a flexible process that can be manipulated through protein engineering. The inherent promiscuity of these biosynthetic enzymes provides a natural mechanism for generating a variety of related compounds from a minimal set of genes, a strategy that can be harnessed for the production of novel antibiotic derivatives. h1.coresearchgate.net

Enzymatic Transformations in Kanamycin Congener Production

Beyond the initial diversification through parallel pathways, specific enzymatic transformations play a crucial role in the final steps of kanamycin biosynthesis, further modifying the congeners.

Conversion of Kanamycin B to Kanamycin A

A key enzymatic transformation in the biosynthesis of kanamycins is the conversion of kanamycin B to kanamycin A. This process is catalyzed by a complex of two enzymes: KanJ and KanK. researchgate.netnih.gov KanJ is an α-ketoglutarate-dependent non-heme iron dioxygenase, and KanK is an NADPH-dependent reductase. nih.govenzyme-database.org

The conversion is a two-step process. First, KanJ catalyzes the deamination and 2'-hydroxylation of kanamycin B to form a 2'-dehydrokanamycin A intermediate. enzyme-database.orguniprot.org Subsequently, KanK reduces this intermediate in the presence of NADPH to yield kanamycin A. nih.govgenome.jp These enzymes were identified in the kanamycin gene cluster of Streptomyces kanamyceticus and their functions confirmed through in vitro experiments with enzymes expressed in E. coli. nih.gov

This enzymatic conversion has significant implications for industrial production. By disrupting the kanJ gene in S. kanamyceticus, researchers have been able to create a strain that overproduces kanamycin B. nih.gov Conversely, overexpression of both kanJ and kanK in the wild-type strain leads to a higher yield of kanamycin A with a minimized amount of kanamycin B as a byproduct. nih.gov This demonstrates the power of targeted genetic manipulation of specific enzymatic steps to control the final product profile of kanamycin fermentation.

EnzymeGene NameFunctionSubstrateProduct
Kanamycin B dioxygenasekanJDeamination and 2'-hydroxylationKanamycin B2'-dehydrokanamycin A
2'-dehydrokanamycin reductasekanKReduction2'-dehydrokanamycin AKanamycin A

Table 1: Enzymes involved in the conversion of Kanamycin B to Kanamycin A. nih.govenzyme-database.orguniprot.orggenome.jp

Biosynthetic Engineering for Directed Production of Novel Deoxy-Aminoglycosides

The deep understanding of kanamycin biosynthetic pathways has paved the way for the rational design and engineered production of novel deoxy-aminoglycosides with improved properties. researchgate.netnih.govrsc.org By combining genes from different biosynthetic pathways and introducing them into a heterologous host, it is possible to create new antibiotic derivatives. h1.co

A powerful strategy is the use of a non-aminoglycoside-producing host, such as Streptomyces venezuelae, to express combinations of biosynthetic genes from S. kanamyceticus. h1.coresearchgate.net This approach has not only been instrumental in deciphering the natural biosynthetic pathways but also in demonstrating the potential for creating novel compounds. h1.co

One successful example is the fermentative production of the clinically important semi-synthetic antibiotic, amikacin. mdpi.comnih.gov By integrating the genes for the biosynthesis of (S)-4-amino-2-hydroxybutyric acid (AHBA) into the kanamycin pathway, researchers have successfully produced amikacin directly through fermentation. f1000research.comresearchgate.net This bypasses the need for chemical modification steps. Similarly, this strategy has led to the creation of a novel analogue, 1-N-AHBA-kanamycin X, which has shown enhanced antibacterial activity, even against some amikacin-resistant strains. f1000research.com

Preclinical Efficacy Evaluations in Vitro Models

Assessment of Antimicrobial Spectrum against Bacterial Pathogens

5-Deoxykanamycin, a derivative of kanamycin (B1662678), has been evaluated for its antimicrobial activity against a range of clinically relevant bacterial pathogens. Aminoglycosides, as a class, are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgmdpi.com

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, MRSA)

Aminoglycosides are active against Gram-positive bacteria, including staphylococci. mdpi.com While specific minimum inhibitory concentration (MIC) data for this compound against a wide array of Gram-positive strains is not extensively detailed in the provided search results, the general activity of related aminoglycosides provides a contextual basis. For instance, kanamycin and amikacin (B45834) are used against staphylococcal infections. mdpi.comscielo.br Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge, and the efficacy of aminoglycosides can be variable. frontiersin.orgidcmjournal.org Some MRSA strains exhibit resistance to aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333). frontiersin.org The development of derivatives like amikacin from kanamycin was a strategy to combat resistance. frontiersin.orgwjpsronline.com

**Table 1: Representative MIC Values of Aminoglycosides against *Staphylococcus aureus***

Compound MSSA MIC (mg/L) MRSA MIC (mg/L)
Gentamicin 0.125 - 1 Some strains highly resistant
Neomycin 0.5 - 1 Some strains highly resistant
Tobramycin 0.125 - 1 Some strains highly resistant

Data derived from studies on various clinical isolates. frontiersin.org

Activity against Gram-Negative Bacterial Strains (e.g., Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae)

Aminoglycosides are a cornerstone in the treatment of serious infections caused by Gram-negative bacteria. frontiersin.orgnih.gov They are effective against pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. mdpi.comnih.gov The modification of kanamycin to produce derivatives like amikacin and dibekacin (B1670413) was driven by the need to overcome resistance in these organisms. wjpsronline.comnih.gov

For P. aeruginosa, various aminoglycosides show a range of potencies. A study comparing several aminoglycosides against 200 strains of P. aeruginosa found dibekacin to be the most active, followed by amikacin, sisomicin (B1680986), gentamicin, kanendomycin, and kanamycin in diminishing order of potency. nih.gov

Against E. coli and K. pneumoniae, including extended-spectrum beta-lactamase (ESBL)-producing strains, amikacin, a derivative of kanamycin, has demonstrated excellent activity. nih.govnih.gov In a study on isolates from Chinese hospitals, amikacin was susceptible against 93.0%-94.7% of E. coli isolates. For K. pneumoniae, amikacin inhibited 83.7% of the total population and 71.1% of ESBL-producing strains. nih.gov

Table 2: In Vitro Activity of Amikacin against Gram-Negative Bacilli

Organism Amikacin MIC50 (mg/L) Amikacin MIC90 (mg/L) Percent Susceptible (%)
Escherichia coli 2 >256 81.8 (MDR strains)
Klebsiella pneumoniae - - 83.7 (total)
Pseudomonas aeruginosa - - 91.1 (total)

MIC50/MIC90 values represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Data from a study on multidrug-resistant (MDR) E. coli. nih.gov

Efficacy against Aminoglycoside-Resistant Bacterial Strains

The primary mechanism of resistance to aminoglycosides is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). wjpsronline.comnih.govnih.gov These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target. nih.govnih.gov

The development of this compound and other derivatives is a direct strategy to overcome this resistance. By removing or modifying the hydroxyl or amino groups that are targets for AMEs, these new compounds can evade inactivation. For example, the removal of the 3'-hydroxyl group in tobramycin (3'-deoxykanamycin B) and dibekacin (3',4'-dideoxykanamycin B) makes them effective against bacteria producing APH(3') enzymes. frontiersin.org Similarly, amikacin, created by adding an (S)-4-amino-2-hydroxybutyrate (AHB) group to kanamycin, is resistant to many AMEs due to steric hindrance. frontiersin.org Another resistance mechanism involves mutations in the ribosomal target site, which can also be overcome by certain modifications to the aminoglycoside structure. frontiersin.org

Comparative Potency Assessments with Parent Kanamycins and Other Aminoglycosides

The potency of this compound and its analogs is typically compared to the parent compound, kanamycin, and other clinically important aminoglycosides like amikacin and gentamicin. These comparisons are crucial for understanding the therapeutic potential of new derivatives.

In a study comparing various aminoglycosides against P. aeruginosa, the order of diminishing antibacterial potency was found to be dibekacin > amikacin > sisomicin > gentamicin > kanendomycin > kanamycin. nih.gov This highlights that modifications to the kanamycin structure can significantly enhance its activity against this challenging pathogen. Another study found that amikacin generally has a broader spectrum than kanamycin because it is more resistant to bacterial enzymatic inactivation. msdvetmanual.com

The introduction of different functional groups at various positions on the kanamycin scaffold can lead to derivatives with altered potency. For example, the synthesis of 6"-modified kanamycin A derivatives showed that some modifications could improve activity against S. aureus while others might decrease it. mdpi.com

Advanced Analytical Methodologies in 5 Deoxykanamycin Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationcdnsciencepub.comcore.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5-Deoxykanamycin. Through the analysis of ¹H and ¹³C NMR spectra, as well as multi-dimensional techniques, the precise arrangement of atoms within the molecule can be established.

¹H NMR Spectral Analysiscdnsciencepub.com

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The chemical shifts (δ) of the anomeric hydrogens are particularly important for confirming the stereochemistry of the glycosidic linkages. In the ¹H NMR spectrum of this compound, the signals for the anomeric hydrogens, H-1" and H-1', appear at δ 4.98 and δ 5.06 respectively, both with a coupling constant of 3.5 Hz. cdnsciencepub.com This small coupling constant is indicative of an α-configuration for both amino sugar units. cdnsciencepub.com The use of internal standards such as tetramethylsilane (B1202638) (TMS) or sodium 4,4-dimethyl-4-silapentane-1-sulfonate is common for referencing the chemical shifts. cdnsciencepub.com

ProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-1"4.983.5
H-1'5.063.5

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. While specific ¹³C NMR data for this compound is not detailed in the provided search results, the analysis of related kanamycin (B1662678) derivatives demonstrates the utility of this technique. For instance, in derivatives of Kanamycin A, distinct signals are observed for the various carbon atoms, which are assigned based on their chemical environment. semanticscholar.org The chemical shifts are typically referenced to the solvent peak. nih.gov

Multi-dimensional NMR Techniques (e.g., HMBC, HSQC)nih.govcolumbia.edunumberanalytics.com

Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete molecular structure of complex molecules like this compound.

HSQC experiments correlate the chemical shifts of protons directly attached to carbon atoms, providing a map of one-bond C-H connections. columbia.edunumberanalytics.com This is highly effective for assigning proton and carbon signals unambiguously. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

The combination of these techniques allows for a comprehensive and definitive structural elucidation of this compound. ustc.edu.cn

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidationnih.govlibretexts.orgbioanalysis-zone.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident elucidation of its molecular formula. libretexts.org Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. libretexts.orgsavemyexams.com This high accuracy is possible because the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu). libretexts.org

By measuring the exact mass of the molecular ion of this compound, its elemental composition can be determined with a high degree of certainty, distinguishing it from other compounds that may have the same nominal mass. researchgate.net For example, HRMS data for derivatives of kanamycin A are used to confirm their calculated molecular formulas. nih.gov

Chromatographic Techniques for Purity Assessment and Isolationcdnsciencepub.comkhanacademy.orgumass.edu

Chromatographic methods are fundamental for the isolation and purity assessment of this compound.

Thin-Layer Chromatography (TLC)cdnsciencepub.comkhanacademy.orgumass.edu

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to assess the purity of the synthesized this compound. cdnsciencepub.comumass.edu In the synthesis of this compound, TLC is used to track the conversion of reactants to products and to identify the presence of any impurities. cdnsciencepub.com

The separation on a TLC plate, typically coated with silica (B1680970) gel, is based on the differential partitioning of the compound between the stationary phase and a mobile phase. khanacademy.orglongdom.org The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system. For instance, an intermediate in the synthesis of this compound showed a major spot with an Rf of 0.28. cdnsciencepub.com Visualization of the spots on the TLC plate can be achieved using methods such as exposure to perchloric acid or iodine vapors, or by using a fluorescent indicator under UV light. cdnsciencepub.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the research and quality control of aminoglycoside antibiotics, including this compound. proquest.comnih.gov Its widespread application stems from its versatility, precision, and the ability to separate complex mixtures. wdh.ac.id For aminoglycosides like the kanamycins, which lack a significant native chromophore for direct UV detection, HPLC methods often incorporate specialized approaches such as pre- or post-column derivatization, ion-pairing chromatography, or coupling with advanced detectors like mass spectrometry (MS) or evaporative light scattering detectors (ELSD). mdpi.comnih.govhebmu.edu.cn

Research Findings and Methodologies

Research into deoxy-kanamycin derivatives and related compounds demonstrates the utility of various HPLC configurations for purification, identification, and quantification. The choice of stationary phase, mobile phase composition, and detection method is critical for achieving adequate separation and sensitivity.

Commonly employed HPLC modes for kanamycin-related compounds include:

Reversed-Phase (RP) HPLC: This is the most prevalent technique, often utilizing C18 columns. proquest.comnih.gov Due to the polar nature of aminoglycosides, RP-HPLC frequently requires the use of an ion-pairing (IP) reagent in the mobile phase. researchgate.net The ion-pair reagent, such as sodium octanesulfonate, forms a neutral complex with the charged analyte, enhancing its retention on the nonpolar stationary phase. researchgate.netjapsonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds. proquest.commdpi.com It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating aminoglycosides. mdpi.com

Given the structural similarity of this compound to its parent compounds, the analytical strategies developed for kanamycins are directly applicable. For instance, the purity of synthesized 6"-deoxykanamycin A derivatives has been successfully confirmed using RP-HPLC with UV detection. nih.govresearchgate.net In these studies, a Kromasil-100-C18 column was used with a gradient elution involving acetonitrile (B52724) and an aqueous buffer, demonstrating a robust method for analyzing deoxy-analogs. researchgate.net

Another approach involves chemical derivatization to attach a UV-active or fluorescent moiety to the molecule. Reagents like o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and phenyl isothiocyanate (PIC) are used to enhance detection by UV or fluorescence detectors. mdpi.com Alternatively, direct UV detection has been achieved without derivatization by forming a borate (B1201080) complex with Kanamycin A, which allows for detection at 205 nm. researchgate.net

The tables below summarize HPLC conditions reported in research on deoxy-kanamycin derivatives and parent kanamycin compounds, illustrating typical parameters that would be adapted for this compound analysis.

Table 1: HPLC Conditions for Analysis of Deoxy-Kanamycin Derivatives This table is interactive. You can sort and filter the data.

Analyte/CompoundColumnMobile Phase SystemElution ModeDetectorSource
6″-Deoxykanamycin A Derivatives (Cbz-protected)Kromasil-100-C18 (4.6 x 250 mm)A: 0.2% HCOONH₄ (pH 4.5) B: Acetonitrile (MeCN)Linear Gradient: 40% to 90% B over 30 minUV nih.gov
6″-Deoxykanamycin A Derivatives (Cbz-protected)Kromasil-100-C18 (4.6 x 250 mm)A: 0.01M H₃PO₄ (pH 2.6) B: Acetonitrile (MeCN)Linear Gradient: 80% to 95% B over 30 minUV nih.gov

Table 2: Ion-Pair and HILIC HPLC Methodologies for Kanamycin Analysis This table is interactive. You can sort and filter the data.

AnalyteTechniqueColumnMobile PhaseDetectorKey FindingSource
Kanamycin AIon-Pair RP-HPLC with Borate ComplexationXBridge C18 (4.6 x 250 mm, 5 µm)20:80 (v/v) mixture of 0.1 M disodium (B8443419) tetraborate (B1243019) (pH 9.0) and water, with 0.5 g/L sodium octanesulfonate. Isocratic flow.UV at 205 nmAllows for direct UV detection without derivatization; separates from Kanamycins B, C, and D. mdpi.comresearchgate.net
Kanamycin SulphateIon-Pair RP-HPLCPhenomenex C18 (4.6 x 250 mm, 5 µm)25:75 (v/v) mixture of 0.1 M disodium tetraborate (pH 9.0) and water. Isocratic flow.UV at 205 nmValidated for quantification in nanoparticles and rat plasma, using Tobramycin (B1681333) as an internal standard. japsonline.com
KanamycinHILICZIC-HILIC (100 x 2.1 mm)Not specified in detail, but requires low pH (2.7-3.0) and high buffer potency (≥50 mM) for optimal peak shape.MS/MS or ELSDEffective alternative for separating highly polar aminoglycosides. LOQ of 100 ng/mL achieved in human serum. mdpi.com

These examples underscore the adaptability of HPLC for the analysis of this compound. The selection of a C18 reversed-phase column with either an ion-pairing agent or a derivatization step, or the use of a HILIC column, provides robust options for researchers to achieve reliable separation and detection.

Microbial Interactions and Ecological Contexts of Resistance

Molecular Interactions between 5-Deoxykanamycin and Bacterial Ribosomes

The primary mechanism of action for aminoglycosides, including this compound, is the inhibition of protein synthesis through binding to the bacterial ribosome. nih.govucl.ac.be These antibiotics target the 30S ribosomal subunit, specifically binding to the A site within the 16S rRNA. nih.govresearchgate.net This interaction is highly specific to prokaryotic ribosomes, which is a key factor in their therapeutic use. nih.gov

The binding of an aminoglycoside like Kanamycin (B1662678), and by extension this compound, to the A site induces a conformational change that mimics the state normally adopted when a correct (cognate) tRNA-mRNA pairing occurs. nih.gov This disruption has two main consequences: it impairs the ribosome's proofreading function, leading to the incorporation of incorrect amino acids (mistranslation), and it can also inhibit the translocation of the ribosome along the mRNA molecule. nih.govucl.ac.be Ultimately, this cascade of errors in protein synthesis leads to bacterial cell death. mednexus.org

Key molecular interactions are centered on rings I and II of the aminoglycoside structure, which fit into a specific pocket of the 16S rRNA. researchgate.net A crucial nucleotide in this interaction is adenosine (B11128) at position 1408 (A1408) in E. coli numbering. nih.govnih.gov A mutation at this position from adenosine to guanosine (B1672433) (A1408G) is a known resistance mechanism, as it reduces the binding affinity of the drug for the ribosome. nih.govnih.gov The removal of the hydroxyl group at the 5-position of the central 2-deoxystreptamine (B1221613) ring to form this compound would subtly alter the molecule's stereochemistry, but the fundamental binding mode, dictated by the other functional groups on rings I and II, is expected to remain intact.

Interplay with Bacterial Metabolic Processes and Physiology

The effectiveness of aminoglycosides is intrinsically linked to the metabolic state of the target bacteria. The uptake of these highly polar molecules across the bacterial inner membrane is not a simple diffusion process but an active, energy-dependent mechanism. ucl.ac.be This process is often described as having an "energy-dependent phase II" (EDP-II) which is required for the drug to accumulate in the cytosol and reach its ribosomal target. ucl.ac.be Consequently, bacterial metabolism, particularly processes that maintain the proton-motive force, is essential for aminoglycoside activity. drugbank.com

Recent studies have shown that the metabolic state, such as whether a bacterium is undergoing glycolysis or gluconeogenesis, can constrain the evolutionary pathways to antibiotic resistance. embopress.org Furthermore, the presence of sub-lethal concentrations of aminoglycosides can trigger significant changes in bacterial gene expression. scielo.org.co These changes can affect metabolic and regulatory pathways, as well as alter components of the cell envelope, which may in turn influence the bacterium's susceptibility and its capacity to acquire genetic material through horizontal gene transfer. scielo.org.co The relationship between bacterial density and antibiotic efficacy, known as the inoculum effect, is also tied to the interplay between bacterial growth rates and metabolic activity. the-microbiologist.com

Mechanisms of Genetic Exchange Leading to Resistance Dissemination

The spread of resistance to this compound and other aminoglycosides is largely driven by the acquisition of resistance genes through horizontal gene transfer (HGT). nih.govmdpi.com This process allows for the rapid dissemination of resistance phenotypes across different bacterial species and genera. asm.org The primary mechanisms of HGT are:

Conjugation: The transfer of genetic material, typically plasmids, between bacterial cells through direct contact.

Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria).

Transformation: The uptake and incorporation of naked DNA from the environment. mednexus.org

Mobile genetic elements (MGEs) are the vehicles for this exchange. Genes conferring resistance to aminoglycosides are frequently located on plasmids, transposons, and integrons. nih.govoup.comcreative-diagnostics.com These elements often carry multiple resistance genes, leading to the emergence of multi-drug resistant (MDR) strains. mednexus.org For example, integrons are genetic platforms that can capture and express gene cassettes encoding resistance to various antibiotics, including different types of aminoglycoside-modifying enzymes. oup.comcreative-diagnostics.com The presence of these MGEs on broad-host-range plasmids facilitates the spread of resistance not only within a single species but across species boundaries. asm.orgoup.com

MechanismDescriptionKey Genetic ElementsRelevance to Aminoglycoside Resistance
ConjugationTransfer of DNA via direct cell-to-cell contact, mediated by a pilus.Plasmids (R-plasmids)Major pathway for spreading plasmids carrying genes for AMEs and 16S rRNA methyltransferases. asm.orgoup.com
TransductionTransfer of bacterial DNA by bacteriophages.BacteriophagesContributes to the movement of resistance genes between bacteria, including those integrated into the bacterial chromosome. mednexus.org
TransformationUptake and integration of free DNA from the environment.Naked DNA fragmentsAllows bacteria to acquire resistance genes released from dead cells, with aminoglycosides shown to sometimes enhance this process. scielo.org.co
-Mobile Genetic Elements (Vehicles) --
Transposons"Jumping genes" that can move within and between genomes (chromosomes and plasmids).Often carry AME genes like those for AAC(3) and can insert into plasmids, facilitating their dissemination. oup.commdpi.com
IntegronsGenetic platforms that capture and express resistance gene cassettes.Frequently carry multiple gene cassettes, including various AME genes, contributing to multi-drug resistance. oup.comcreative-diagnostics.com

Self-Resistance Mechanisms in Aminoglycoside-Producing Microorganisms

The microorganisms that naturally produce antibiotics, such as Streptomyces species, must protect themselves from the toxic effects of the compounds they synthesize. biorxiv.org They achieve this through specific self-resistance mechanisms, and the genes responsible are typically found within the antibiotic's biosynthetic gene cluster (BGC). researchgate.netnih.gov In the case of Streptomyces kanamyceticus, the producer of Kanamycin, the BGC contains several genes dedicated to self-resistance. researchgate.netkoreascience.kr These mechanisms are often the evolutionary origin of the resistance genes found in clinical pathogens. oup.com

The primary self-resistance strategies in S. kanamyceticus include:

Enzymatic Modification: The cluster contains the kanM gene (also known as kac), which encodes an aminoglycoside 6'-N-acetyltransferase (AAC(6')). researchgate.netresearchgate.netkoreascience.kr This enzyme acetylates Kanamycin, inactivating it and preventing it from binding to the ribosome.

Target Modification: The kmr gene encodes a 16S rRNA methyltransferase. researchgate.netnih.gov This enzyme methylates the 16S rRNA at the antibiotic's binding site, which blocks the drug from interacting with its target, conferring a high level of resistance.

Drug Efflux: The gene cluster also contains genes like kanO and kanN that are believed to encode transporter or efflux pump proteins. researchgate.netresearchgate.net These pumps actively export the antibiotic out of the cell, keeping the intracellular concentration below toxic levels.

MechanismGene(s) in S. kanamyceticusFunction of Gene ProductReference
Enzymatic ModificationkanM (kac)Aminoglycoside 6'-N-acetyltransferase (AAC(6')); inactivates Kanamycin by acetylation. researchgate.netnih.govkoreascience.kr
Target Modificationkmr16S rRNA methyltransferase; prevents drug binding to the ribosome. researchgate.netnih.gov
Efflux/TransportkanO, kanN, kanQ, kanR, kanSPutative transporter/efflux proteins; export the antibiotic out of the cell. researchgate.netresearchgate.net

Ecological Dynamics of Aminoglycoside Resistance in Bacterial Populations

The prevalence and spread of aminoglycoside resistance are complex phenomena influenced more by ecological factors than simply by the volume of antibiotic consumption in clinical settings. nih.govresearchgate.net Genes encoding aminoglycoside-modifying enzymes (AMEs) are ubiquitous and have been identified in bacteria from a vast range of environments, including soil, wildlife, and agricultural settings, as well as in humans. nih.govresearchgate.net

Research screening tens of thousands of bacterial genomes has revealed that about a quarter of them carry at least one AME gene. nih.govelifesciences.org This widespread distribution suggests that these genes are not just a product of modern antibiotic pressure but have ancient origins, with some studies identifying resistance genes in samples that predate the antibiotic era by decades. frontlinegenomics.com Soil bacteria, particularly antibiotic producers like Streptomyces, are considered a major environmental reservoir of these resistance genes. nih.gov

The flow of resistance genes is not unidirectional. There is a dynamic exchange between different ecosystems. researchgate.netumn.edu For instance, genes from soil microbes can find their way into agricultural systems and subsequently into the human food chain and clinical environments. nih.gov This interconnectedness means that strategies to combat resistance must look beyond just controlling antibiotic use in medicine and also focus on managing the exchange of bacteria and genetic material between different ecological niches. nih.govumn.edu

常见问题

Basic Question: How is the structural identity of 5-Deoxykanamycin confirmed in synthetic studies?

Methodological Answer:
Structural confirmation involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) for proton/carbon environments, High-Resolution Mass Spectrometry (HRMS) for molecular weight verification, and Infrared (IR) Spectroscopy for functional group analysis. Comparative analysis with literature data (e.g., spectral libraries or prior syntheses) is critical. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities .

Basic Question: What experimental protocols are recommended for synthesizing this compound derivatives?

Methodological Answer:
Synthetic routes should detail:

  • Reaction conditions (temperature, solvent, catalysts).
  • Purification methods (column chromatography, recrystallization).
  • Characterization data (yield, purity via HPLC, melting points).
    For reproducibility, follow guidelines from journals like Medicinal Chemistry Research, which mandate explicit experimental sections and supplementary data for compounds beyond the main text .

Advanced Question: How can researchers optimize the yield and purity of this compound in multi-step syntheses?

Methodological Answer:
Optimization requires Design of Experiments (DoE) frameworks:

  • Factor screening (e.g., pH, reaction time) using fractional factorial designs.
  • Response Surface Methodology (RSM) to model interactions between variables.
  • Analytical validation via HPLC-UV or LC-MS for purity assessment. Contradictions in yield vs. purity data should be resolved through iterative refinement and sensitivity analysis .

Advanced Question: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Systematic comparison : Align experimental conditions (e.g., bacterial strains, MIC protocols) with prior studies.
  • Meta-analysis : Use tools like RevMan (Cochrane) to pool data and assess heterogeneity.
  • Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to evaluate significance of discrepancies. Transparent reporting of negative results is essential to avoid publication bias .

Advanced Question: What methodologies are suitable for studying this compound’s mechanism of action against resistant pathogens?

Methodological Answer:

  • Transcriptomic profiling : RNA-seq to identify gene expression changes in treated vs. untreated bacteria.
  • Molecular docking : Simulate binding interactions with ribosomal subunits using software like AutoDock Vina.
  • Resistance induction assays : Serial passage experiments to monitor mutation rates under sub-inhibitory concentrations. Data must be contextualized with structural analogs (e.g., kanamycin) to infer structure-activity relationships .

Basic Question: What analytical techniques are required to assess this compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor degradation products via UPLC-MS.
  • Kinetic modeling : Calculate shelf-life using Arrhenius equations.
  • Comparative stability : Reference ICH guidelines (Q1A) for pharmaceutical stability testing .

Advanced Question: How can researchers validate the purity of this compound batches for in vivo preclinical trials?

Methodological Answer:

  • Chromatographic purity : ≥95% purity via HPLC with diode-array detection (DAD).
  • Endotoxin testing : Limulus Amebocyte Lysate (LAL) assay per FDA guidelines.
  • Batch-to-batch consistency : Statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like solubility and particle size .

Advanced Question: What strategies mitigate off-target effects in this compound’s antimicrobial assays?

Methodological Answer:

  • Counter-screening : Test against eukaryotic cell lines (e.g., HEK293) to exclude cytotoxicity.
  • Proteomic profiling : Identify non-ribosomal targets via affinity chromatography and tandem MS.
  • Dose-response validation : EC₅₀/IC₅₀ ratios to distinguish specific vs. nonspecific inhibition .

Basic Question: How are synergistic effects between this compound and β-lactam antibiotics quantified?

Methodological Answer:

  • Checkerboard assays : Calculate Fractional Inhibitory Concentration Index (FICI) to classify synergy (FICI ≤0.5).
  • Time-kill curves : Monitor bactericidal activity over 24 hours.
  • Statistical validation : Use Bliss independence or Loewe additivity models to confirm synergy .

Advanced Question: What ethical considerations apply to preclinical studies involving this compound?

Methodological Answer:

  • Animal welfare : Adhere to ARRIVE 2.0 guidelines for experimental design and reporting.
  • Biosafety : Follow BSL-2 protocols for handling resistant pathogens.
  • Data transparency : Pre-register studies on platforms like Open Science Framework to reduce bias .

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